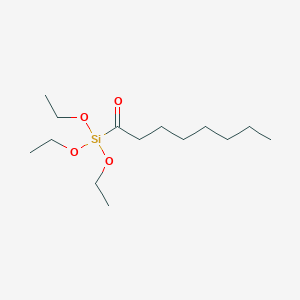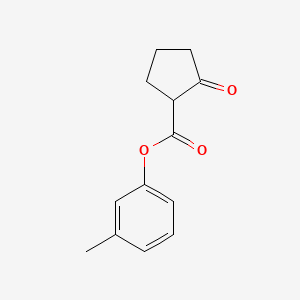![molecular formula C16H21N3O B12540177 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile CAS No. 835871-14-2](/img/structure/B12540177.png)
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile is a complex organic compound with a unique structure that combines an indole moiety with a butanenitrile group
Vorbereitungsmethoden
The synthesis of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a butanenitrile derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving cellular signaling pathways due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile can be compared with similar compounds, such as:
{3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}phosphonic acid: This compound has a similar indole structure but contains a phosphonic acid group instead of a butanenitrile group.
2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile: This compound has a similar butanenitrile group but includes a chlorophenyl group instead of an indole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
835871-14-2 |
|---|---|
Molekularformel |
C16H21N3O |
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
4-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]butanenitrile |
InChI |
InChI=1S/C16H21N3O/c1-19(2)10-8-13-12-18-14-6-5-7-15(16(13)14)20-11-4-3-9-17/h5-7,12,18H,3-4,8,10-11H2,1-2H3 |
InChI-Schlüssel |
NSUNZAVTAVXVBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)



![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)

![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)

![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)
